Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate
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Overview
Description
Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate is a chemical compound with the molecular formula C13H17N3O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group attached to a carbamate moiety, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to target enzymes like cathepsin f and cruzipain .
Mode of Action
It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the enzyme’s function .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties depending on their chemical structure and the specific biological system they interact with .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with (2R)-1,5-diamino-1,5-dioxopentane under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures consistent quality and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted carbamates. These derivatives have unique properties and applications in different fields .
Scientific Research Applications
Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl N-(1,5-diamino-1,5-dioxopentan-2-yl)carbamate
- Benzyl N-[(2S)-5-(diaminomethylamino)-1-[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Uniqueness
Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c14-11(17)7-6-10(12(15)18)16-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,17)(H2,15,18)(H,16,19)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEQUDFRRSOJGP-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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